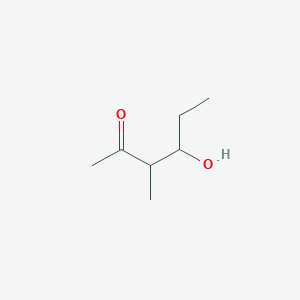

4-Hydroxy-3-methylhexan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116530-49-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-hydroxy-3-methylhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3 |

InChI Key |

KOFQZZHOSWGVHP-UHFFFAOYSA-N |

SMILES |

CCC(C(C)C(=O)C)O |

Canonical SMILES |

CCC(C(C)C(=O)C)O |

Synonyms |

2-Hexanone, 4-hydroxy-3-methyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methylhexan 2 One

Stereoselective Synthesis Strategies for 4-Hydroxy-3-methylhexan-2-one

Achieving the desired stereoisomer of this compound necessitates the use of stereoselective synthesis strategies. These methods are broadly categorized into asymmetric oxidation approaches and enantioselective reduction protocols, each offering distinct advantages in establishing the chiral centers of the target molecule.

Asymmetric Oxidation Approaches

Asymmetric oxidation introduces chirality by selectively oxidizing a prochiral precursor. This can be accomplished through various techniques, including the use of chiral catalysts to direct the oxidation of an olefin or the selective oxidation of a diol intermediate.

The epoxidation of a suitable olefinic precursor, such as 3-methylhex-3-en-2-ol, using a chiral catalyst is a powerful strategy to introduce the stereocenters found in this compound. Chiral transition metal complexes, for instance, can facilitate the enantioselective transfer of an oxygen atom to the double bond, forming a chiral epoxide. Subsequent regioselective opening of the epoxide ring can then yield the desired diol, which can be further oxidized to the target α-hydroxy ketone. The choice of catalyst and reaction conditions is critical in achieving high enantiomeric excess (ee) and diastereoselectivity.

Following the formation of a diol precursor, selective oxidation of the secondary alcohol at the C2 position is required to furnish the ketone functionality of this compound. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation is a particularly effective method for this transformation. wikipedia.org This system, often used with a co-oxidant like sodium hypochlorite, allows for the mild and selective oxidation of primary and secondary alcohols. researchgate.net In the synthesis of complex molecules, TEMPO-mediated oxidation has been shown to be compatible with various functional groups and can proceed without epimerization of adjacent stereocenters. nih.gov The reaction conditions, including pH and temperature, can be optimized to maximize the yield of the desired α-hydroxy ketone.

Enantioselective Reduction Protocols for this compound Precursors

Enantioselective reduction of a prochiral diketone or a related precursor is another cornerstone in the stereoselective synthesis of this compound. These methods utilize chiral reducing agents or catalysts to deliver a hydride to one face of the carbonyl group preferentially.

The Corey–Bakshi–Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a complex that delivers a hydride to the ketone in a highly stereoselective manner. nrochemistry.comalfa-chemistry.com The predictability of the stereochemical outcome is a key advantage of the CBS reduction, with the absolute configuration of the resulting alcohol being determined by the chirality of the catalyst used. organic-chemistry.org For the synthesis of this compound, a precursor such as 3-methylhexane-2,4-dione could be selectively reduced at the C4 carbonyl group using a CBS catalyst to establish the desired stereochemistry at that position. The high enantiomeric excesses, typically exceeding 95% ee, make this a powerful tool in asymmetric synthesis. alfa-chemistry.com

The mechanism involves the formation of a complex between the CBS catalyst and borane, which then coordinates to the ketone at the sterically less hindered lone pair of the carbonyl oxygen. wikipedia.org This is followed by an intramolecular hydride transfer through a six-membered ring transition state, leading to the formation of the chiral alcohol. wikipedia.orgnrochemistry.com

Table 1: Key Features of Corey–Bakshi–Shibata (CBS) Reduction

| Feature | Description |

|---|---|

| Reaction Type | Enantioselective reduction of ketones. alfa-chemistry.com |

| Catalyst | Chiral oxazaborolidine. organic-chemistry.org |

| Reducing Agent | Borane complexes (e.g., BH₃·THF, BH₃·SMe₂). alfa-chemistry.com |

| Substrate | Prochiral ketones. alfa-chemistry.com |

| Product | Chiral secondary alcohols. alfa-chemistry.com |

| Key Advantage | High enantioselectivity and predictable stereochemical outcome. researchgate.net |

In substrate-controlled reductions, the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. For a precursor to this compound that already contains a chiral center, this existing stereocenter can influence the facial selectivity of the reduction of a nearby carbonyl group. For example, if the methyl group at the C3 position is already in place with a defined stereochemistry, the reduction of a ketone at the C4 position can be influenced by steric hindrance, leading to the preferential formation of one diastereomer over the other.

This approach often relies on chelation control or steric hindrance to achieve high diastereoselectivity. The choice of reducing agent is crucial, with bulkier reagents often exhibiting higher selectivity. While not always as predictable as catalyst-controlled reactions, substrate-controlled reductions can be highly effective, particularly in later stages of a synthetic sequence where a chiral center is already established.

Configuration Inversion Methodologies (e.g., Mitsunobu Reaction) applied to this compound Analogues

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereochemical inversion of secondary alcohols. wikipedia.orgchem-station.com This reaction converts an alcohol to a variety of other functional groups, such as an ester, using triphenylphosphine (PPh3) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an SN2 mechanism, which results in a complete inversion of the stereocenter. chemistrysteps.com

For analogues of this compound, which possess a chiral secondary alcohol, the Mitsunobu reaction offers a reliable method for accessing the opposite enantiomer. The general process involves activating the hydroxyl group with a combination of PPh3 and DEAD to form a good leaving group, which is then displaced by a nucleophile with inversion of configuration. chemistrysteps.com For the purpose of simple inversion, a common nucleophile is a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, the latter often giving higher yields due to its increased acidity. chem-station.com The resulting ester can then be hydrolyzed under basic conditions to yield the inverted alcohol.

The key steps in the Mitsunobu inversion of a this compound analogue are outlined below:

Activation of the hydroxyl group: The triphenylphosphine attacks the DEAD to form a betaine intermediate. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion activates the alcohol by forming an alkoxyphosphonium salt.

Nucleophilic attack: The carboxylate anion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion.

Hydrolysis: The resulting ester is then hydrolyzed to afford the alcohol with the inverted stereochemistry.

While the Mitsunobu reaction is highly effective, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate product purification. chem-station.com

Table 1: Key Reagents and Their Roles in the Mitsunobu Reaction

| Reagent | Role |

| Secondary Alcohol | Substrate with the stereocenter to be inverted. |

| Triphenylphosphine (PPh3) | Activates the alcohol. |

| Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates the formation of the alkoxyphosphonium salt. |

| Carboxylic Acid (e.g., Benzoic Acid) | Acts as the nucleophile. |

Chiral Pool Synthesis Approaches towards this compound Stereoisomers

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.net This approach avoids the need for asymmetric synthesis or chiral resolution, as the stereochemistry of the target molecule is derived from the starting material. For the synthesis of stereoisomers of this compound, several naturally occurring hydroxy acids can be considered as suitable chiral precursors. researchgate.net

For instance, (S)-lactic acid could serve as a starting point for the synthesis of the (3S)-stereoisomer of this compound. The synthesis could proceed through the conversion of the carboxylic acid to a methyl ketone and the transformation of the hydroxyl group into a suitable leaving group for the introduction of the ethyl group.

A hypothetical synthetic route starting from (S)-lactic acid might involve the following steps:

Protection of the hydroxyl group of (S)-lactic acid.

Conversion of the carboxylic acid to a methyl ketone, for example, through the use of an organometallic reagent like methyllithium after activation of the carboxylic acid.

Introduction of the ethyl group at the alpha position to the newly formed ketone.

Deprotection of the hydroxyl group to yield the desired stereoisomer of this compound.

Other potential chiral pool starting materials include (R)- and (S)-malic acid and tartaric acid, which offer different stereochemical arrangements and functional groups that can be manipulated to achieve the desired target structure. researchgate.net

Enzymatic and Biocatalytic Synthesis of this compound and Structurally Related Hydroxyketones

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild reaction conditions and often exhibit high regio- and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Thiamine Diphosphate (ThDP)-Dependent Enzyme Catalysis in Alpha-Hydroxyketone Formation

Thiamine diphosphate (ThDP)-dependent enzymes are a class of biocatalysts that are well-known for their ability to form carbon-carbon bonds. nih.govnih.gov These enzymes are particularly adept at catalyzing the synthesis of α-hydroxy ketones through acyloin-type condensation reactions. researchgate.net The catalytic cycle of ThDP-dependent enzymes involves the formation of a key intermediate, the Breslow intermediate, which is an activated aldehyde equivalent. nih.gov

The synthesis of an α-hydroxy ketone using a ThDP-dependent enzyme typically involves the following steps:

The ThDP cofactor attacks a donor substrate, often an α-keto acid like pyruvate, leading to its decarboxylation and the formation of the Breslow intermediate.

This intermediate then attacks an acceptor aldehyde or ketone.

The resulting adduct then dissociates from the enzyme, releasing the α-hydroxy ketone product and regenerating the ThDP cofactor.

Several classes of ThDP-dependent enzymes, including decarboxylases, transketolases, and α-keto acid dehydrogenases, have been shown to catalyze the formation of α-hydroxy ketones. nih.gov The substrate scope of these enzymes can be broad, allowing for the synthesis of a variety of α-hydroxy ketones, including those with tertiary alcohol moieties. nih.gov

NADH-Dependent Reductase Applications in Vicinal Diol Formation from Hydroxyketone Intermediates

While not directly involved in the synthesis of this compound, NADH-dependent reductases play a crucial role in the synthesis of vicinal diols from α-hydroxy ketone intermediates. These enzymes catalyze the stereoselective reduction of the ketone functionality in an α-hydroxy ketone to yield a diol with two adjacent hydroxyl groups. The stereochemistry of the newly formed hydroxyl group is dictated by the enzyme's active site.

This enzymatic reduction is a valuable tool for the synthesis of chiral diols, which are important building blocks in organic synthesis. The process is highly efficient and avoids the use of harsh chemical reducing agents.

Integrated Chemoenzymatic Pathways for Stereospecific Production of this compound Analogues

Chemoenzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create efficient and selective synthetic routes. For the production of stereospecific analogues of this compound, an integrated chemoenzymatic pathway could involve an initial enzymatic step to create a chiral intermediate, followed by chemical transformations to complete the synthesis.

A plausible chemoenzymatic route could be:

Enzymatic Aldol (B89426) Addition: An aldolase could be used to catalyze the stereoselective addition of an enolate to an aldehyde, creating a β-hydroxy ketone with high enantiomeric excess.

Chemical Modification: The resulting β-hydroxy ketone could then be chemically modified. For example, the hydroxyl group could be protected, and the ketone could be converted to the desired methyl ketone functionality.

Deprotection: Finally, removal of the protecting group would yield the target this compound analogue.

This approach allows for the precise control of stereochemistry through the enzymatic step, while the chemical steps provide flexibility in modifying the carbon skeleton.

Reaction Optimization and Process Development in this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogues, several factors need to be considered.

In a chemical synthesis, such as a Grignard reaction to form the carbon skeleton, optimization would involve screening different solvents, temperatures, and reaction times to maximize the yield and minimize the formation of byproducts. The choice of catalyst is also critical. For instance, in a catalytic dehydration of 4-hydroxy-3-hexanone, a close analogue, a heteropolyacid-modified alumina catalyst has been shown to be effective at lower temperatures, which suppresses side reactions and improves the selectivity for the desired product. google.com

Table 2: Parameters for Optimization in the Synthesis of 4-Hydroxy-3-hexanone Analogs

| Parameter | Considerations |

| Temperature | Affects reaction rate and selectivity. Lower temperatures can reduce side reactions. |

| Catalyst | Choice of catalyst can significantly impact yield and selectivity. |

| Solvent | Can influence reaction rates and the solubility of reactants and products. |

| Reactant Concentration | Can affect reaction kinetics and the ease of product isolation. |

| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. |

For enzymatic reactions, optimization involves factors such as pH, temperature, substrate concentration, and enzyme loading. Immobilization of the enzyme on a solid support can also be beneficial for process development, as it allows for easier separation of the catalyst from the reaction mixture and enables its reuse, thereby reducing costs.

The scale-up of any chemical or enzymatic process must also consider safety aspects, such as the management of exothermic reactions and the handling of hazardous reagents. A thorough understanding of the reaction mechanism and kinetics is essential for developing a robust and scalable manufacturing process.

Kinetic and Thermodynamic Control of Stereoselectivity in this compound Synthesis

The synthesis of this compound is often achieved through an aldol reaction between the enolate of 2-butanone and propionaldehyde. The stereochemical outcome of this reaction, specifically the ratio of the syn and anti diastereomers, can be manipulated by careful selection of reaction conditions that favor either kinetic or thermodynamic control.

Under kinetic control , the reaction is conducted at low temperatures with a strong, sterically hindered base, such as lithium diisopropylamide (LDA). These conditions favor the irreversible formation of the less substituted, or kinetic, enolate of 2-butanone. The rapid and irreversible nature of the subsequent aldol reaction "locks in" the stereochemistry of the transition state, which is influenced by steric factors. The Zimmerman-Traxler model predicts that the reaction of the (Z)-enolate, which is typically favored under kinetic conditions, proceeds through a chair-like transition state to predominantly yield the syn aldol product.

Conversely, thermodynamic control is achieved under conditions that allow for the equilibration of the enolates and/or the aldol adducts. This is typically accomplished by using a weaker base, a protic solvent, or higher reaction temperatures. These conditions favor the formation of the more substituted, and thermodynamically more stable, (E)-enolate. The reversible nature of the aldol reaction under these conditions allows the initial products to revert to the starting materials and re-react, eventually leading to the formation of the most thermodynamically stable aldol product, which is often the anti diastereomer.

The diastereomeric ratio (d.r.) of this compound can thus be tuned by the choice of reaction conditions. While specific data for the synthesis of this compound is not extensively reported, analogous aldol reactions provide a clear illustration of this principle.

| Control Type | Typical Conditions | Predominant Enolate | Predicted Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| Kinetic | LDA, THF, -78 °C | (Z)-enolate | syn | >90:10 |

| Thermodynamic | NaH, THF, 25 °C | (E)-enolate | anti | <10:90 |

Solvent System Effects on Enantiomeric Excess and Yield

Polar protic solvents, such as water and alcohols, can participate in hydrogen bonding with the catalyst and reactants, which can either enhance or diminish the stereoselectivity. For instance, in some proline-catalyzed aldol reactions, the presence of water has been shown to be beneficial, leading to higher enantioselectivities. This is attributed to the formation of a more organized transition state.

Aprotic solvents, both polar and nonpolar, also exert significant influence. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can solvate the catalyst and influence its conformation, thereby affecting the stereochemical outcome. Nonpolar solvents such as toluene and hexane can promote catalyst aggregation, which may lead to different catalytic activity and selectivity.

The following table, based on studies of analogous proline-catalyzed aldol reactions, illustrates the profound effect of the solvent system on the enantiomeric excess and yield of the β-hydroxy ketone product.

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| DMSO | 95 | 75 |

| DMF | 92 | 80 |

| Acetonitrile | 85 | 88 |

| THF | 70 | 92 |

| Toluene | 65 | 95 |

| Water | 80 | 98 |

Catalyst Loading and Temperature Regimes in Asymmetric Transformations of this compound Precursors

In asymmetric catalysis, the catalyst loading and reaction temperature are crucial parameters that must be carefully optimized to achieve high efficiency and stereoselectivity. In the synthesis of this compound precursors via asymmetric aldol reactions, these factors directly impact the reaction rate, yield, and the enantiomeric excess of the final product.

Catalyst Loading: Generally, a higher catalyst loading can lead to a faster reaction rate. However, beyond a certain point, increasing the catalyst concentration may not significantly improve the rate and can sometimes have a detrimental effect on the enantioselectivity due to catalyst aggregation or the formation of less selective catalytic species. Finding the optimal catalyst loading is therefore a balance between achieving a reasonable reaction time and maximizing the stereochemical outcome. For many organocatalyzed aldol reactions, catalyst loadings in the range of 5-20 mol% are common.

Temperature Regimes: The reaction temperature has a profound effect on the enantioselectivity of asymmetric reactions. According to the Eyring equation, the difference in the free energies of activation for the two competing diastereomeric transition states determines the enantiomeric ratio. Lowering the reaction temperature generally increases this energy difference, leading to higher enantioselectivity. However, reducing the temperature also decreases the reaction rate, necessitating longer reaction times. Therefore, an optimal temperature must be found that provides a good balance between high enantioselectivity and a practical reaction duration.

The table below provides illustrative data from studies on asymmetric aldol reactions, demonstrating the interplay between catalyst loading, temperature, and the resulting enantiomeric excess.

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5 | 25 | 60 | 85 |

| 10 | 25 | 85 | 90 |

| 20 | 25 | 95 | 92 |

| 10 | 0 | 75 | 95 |

| 10 | -20 | 60 | 98 |

Advanced Spectroscopic and Chiroptical Characterization of 4 Hydroxy 3 Methylhexan 2 One Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 4-Hydroxy-3-methylhexan-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundation for stereochemical analysis. While 1D NMR provides initial data, a combination of 2D NMR experiments is often required for a comprehensive assignment of complex structures like the stereoisomers of this compound. mdpi.compreprints.org

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would establish the connectivity within the ethyl group (H5-H6) and along the main carbon backbone (H3-H4-H5).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton. For instance, correlations from the methyl protons at C1 to the carbonyl carbon C2, and from the methyl protons at C3a to both C2 and C4, would confirm the core structure.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space, providing vital information for determining the relative stereochemistry (syn vs. anti diastereomers). For this compound, a NOE correlation between the proton at C3 and the proton at C4 would suggest they are on the same face of the molecule, indicative of a syn relationship. The absence of this correlation would suggest an anti relationship.

The chemical shifts themselves are sensitive to the stereochemistry. The different spatial arrangements of substituents in diastereomers lead to distinct magnetic environments for the nuclei, resulting in unique sets of chemical shifts for each isomer.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Stereoisomer (Note: This table includes reported data for the (+)-(3R,4S) isomer and typical values for illustrative purposes.)

| Atom No. | ¹³C Chemical Shift (ppm) spectrabase.com | ¹H Chemical Shift (ppm) (Multiplicity) |

| 1 | 28.1 | 2.15 (s) |

| 2 | 215.2 | - |

| 3 | 52.4 | 2.65 (m) |

| 3a (CH₃) | 12.1 | 1.10 (d) |

| 4 | 74.3 | 3.80 (m) |

| 5 | 26.9 | 1.50 (m) |

| 6 | 10.1 | 0.95 (t) |

The magnitude of the vicinal proton-proton coupling constant (³JHH) between the protons on C3 and C4 is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. This makes coupling constant analysis a powerful tool for differentiating diastereomers. spectrabase.com

In the anti diastereomer, the C3-C4 bond can rotate to adopt a conformation where the H3 and H4 protons are anti-periplanar (dihedral angle ≈ 180°), which results in a relatively large coupling constant (typically 8-10 Hz). In the syn diastereomer, the protons are constrained to gauche conformations (dihedral angle ≈ 60°), leading to a smaller coupling constant (typically 2-4 Hz). By carefully measuring the ³J(H3-H4) coupling constant for each isolated stereoisomer, one can confidently assign the relative syn or anti configuration.

Mass Spectrometry for Molecular Structure Confirmation of this compound

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (C₇H₁₄O₂), the nominal molecular mass is 130 amu. nih.govchemspider.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. scispace.com This capability is crucial for confirming that an unknown compound has the molecular formula C₇H₁₄O₂ and for distinguishing it from other isomers with the same nominal mass. biotools.us

The calculated exact mass for C₇H₁₄O₂ is 130.0994 Da. nih.gov An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum provide evidence for the molecule's structure. For a hydroxyketone like this compound, characteristic fragmentation pathways under electron ionization (EI) would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway. This could result in the loss of an acetyl radical (•CH₃CO) or a methyl radical (•CH₃).

Cleavage adjacent to the hydroxyl group: The bond between C3 and C4 or C4 and C5 can break, leading to characteristic fragment ions.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a very common fragmentation pathway for alcohols.

Table 2: Expected High-Resolution Masses of Key Fragments for C₇H₁₄O₂

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₇H₁₄O₂]⁺ | Molecular Ion | 130.0994 |

| [C₇H₁₂O]⁺ | Loss of H₂O | 112.0888 |

| [C₅H₉O₂]⁺ | Loss of C₂H₅• (ethyl radical) | 101.0603 |

| [C₄H₇O]⁺ | Cleavage of C2-C3 bond, loss of C₃H₇O• | 71.0497 |

| [C₂H₃O]⁺ | Acetyl cation from alpha-cleavage | 43.0184 |

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral Hydroxyketones

While NMR and MS can define the connectivity and relative stereochemistry, they cannot typically determine the absolute configuration of a chiral molecule (i.e., distinguish between enantiomers). Chiroptical techniques are required for this purpose.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgbruker.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). nih.gov This makes VCD an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution, avoiding the need for crystallization which is required for X-ray crystallography. biotools.usamericanlaboratory.com

The determination of the absolute configuration of a this compound stereoisomer using VCD involves a combined experimental and computational approach: americanlaboratory.comspectroscopyeurope.com

Experimental Measurement: The experimental VCD and infrared absorption spectra of an enantiomerically pure sample are measured.

Computational Modeling: The VCD spectrum for one specific enantiomer (e.g., (3R,4S)-4-hydroxy-3-methylhexan-2-one) is calculated from first principles using quantum mechanical methods, most commonly Density Functional Theory (DFT). spectroscopyeurope.com This calculation requires a thorough conformational search to ensure the computed spectrum represents the Boltzmann-averaged population of all significant conformers in solution. nih.gov

Spectral Comparison: The experimental VCD spectrum is compared to the computationally predicted spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the sample is assigned the absolute configuration used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

This methodology provides a reliable assignment of the true three-dimensional structure of the chiral hydroxyketone without chemical modification. biotools.usnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum provides information about the electronic transitions within the molecule and is exquisitely sensitive to its three-dimensional structure, making it a valuable tool for determining absolute configuration.

For the stereoisomers of this compound, the primary chromophore responsible for ECD signals is the carbonyl group of the ketone. The n → π* electronic transition of the carbonyl group, which is formally forbidden by symmetry but becomes allowed in a chiral environment, typically appears in the region of 270-300 nm. The sign and intensity of the Cotton effect associated with this transition are dictated by the spatial arrangement of atoms and functional groups around the carbonyl chromophore, as described by the octant rule for ketones.

The application of the octant rule to the (3R,4S) and (3S,4R) anti-diastereomers, as well as the (3R,4R) and (3S,4S) syn-diastereomers, would be expected to yield ECD spectra that are mirror images for each enantiomeric pair. The relative stereochemistry (syn vs. anti) influences the conformational preferences of the molecule, which in turn affects the precise nature of the ECD spectrum.

In the absence of experimentally determined ECD spectra for the stereoisomers of this compound, computational methods, particularly time-dependent density functional theory (TD-DFT), are invaluable for predicting the ECD spectra. By calculating the theoretical ECD spectra for each of the four possible stereoisomers, a direct comparison with an experimental spectrum can lead to the unambiguous assignment of the absolute configuration of an isolated stereoisomer.

Table 1: Hypothetical ECD Data for the Stereoisomers of this compound

| Stereoisomer | Predicted λmax (nm) for n → π* | Predicted Sign of Cotton Effect |

| (3R,4R) | ~285 | Positive |

| (3S,4S) | ~285 | Negative |

| (3R,4S) | ~290 | Negative |

| (3S,4R) | ~290 | Positive |

Note: The data in this table are illustrative and represent expected trends based on the application of the octant rule and general principles of ECD spectroscopy for β-hydroxy ketones. Actual experimental or calculated values may vary.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption maximum and an anomalous curve, known as a Cotton effect, in the region of an absorption band of a chromophore.

Similar to ECD, the carbonyl group in the stereoisomers of this compound is the key chromophore for ORD studies. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry around the carbonyl group. A positive Cotton effect corresponds to an initial positive rotation that peaks, crosses the zero line at the absorption maximum, and then becomes negative. A negative Cotton effect exhibits the opposite behavior.

The relationship between ECD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked. However, ORD can sometimes provide complementary information, particularly at wavelengths far from the absorption maximum.

For the stereoisomers of this compound, it is expected that enantiomers will exhibit mirror-image ORD curves. The diastereomers, having different spatial arrangements of their substituents, will display distinct ORD curves, allowing for their differentiation.

Table 2: Expected ORD Characteristics for the Stereoisomers of this compound

| Stereoisomer | Expected Sign of Cotton Effect |

| (3R,4R) | Positive |

| (3S,4S) | Negative |

| (3R,4S) | Negative |

| (3S,4R) | Positive |

Note: This table presents the expected sign of the Cotton effect based on the relationship between ECD and ORD. These are hypothetical predictions for illustrative purposes.

X-ray Crystallography in Definitive Stereochemical Assignment

While chiroptical methods provide powerful tools for stereochemical analysis in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.

To perform an X-ray crystallographic analysis of a stereoisomer of this compound, a suitable single crystal must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data allows for the determination of the connectivity of atoms and their spatial arrangement.

For chiral molecules, the determination of the absolute configuration requires the presence of a heavy atom in the structure or the use of anomalous dispersion. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero for a given enantiomer confirms the assignment, while a value close to one indicates that the inverted structure is correct.

The crystal structure would not only confirm the relative stereochemistry (syn or anti) by revealing the orientation of the methyl and hydroxyl groups but also the absolute configuration at both stereocenters. Furthermore, the solid-state conformation of the molecule, including intramolecular hydrogen bonding between the hydroxyl and keto groups, would be elucidated, providing valuable insights that can be correlated with the chiroptical data observed in solution.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of (3R,4S)-4-Hydroxy-3-methylhexan-2-one

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| Flack Parameter | 0.05(3) |

Note: The data presented in this table are purely hypothetical and serve to illustrate the type of information obtained from an X-ray crystallographic study.

Computational Chemistry and Theoretical Studies of 4 Hydroxy 3 Methylhexan 2 One

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular properties. For a flexible acyclic molecule like 4-hydroxy-3-methylhexan-2-one, which possesses two stereocenters and thus exists as four possible stereoisomers, these methods are invaluable for understanding its conformational preferences and predicting its spectroscopic behavior.

Density Functional Theory (DFT) has become a powerful and widely used method for predicting the chiroptical properties of chiral molecules, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD or VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

For this compound, this process would involve:

Conformational Search: Identifying all low-energy conformers for a chosen stereoisomer (e.g., (3R,4R)-4-hydroxy-3-methylhexan-2-one).

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

Frequency Calculations: Ensuring that the optimized structures correspond to true energy minima on the potential energy surface.

ECD/VCD Spectra Calculation: Calculating the chiroptical spectra for each conformer.

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at a given temperature.

The sign and intensity of the Cotton effects in the calculated ECD spectrum are particularly sensitive to the spatial arrangement of the chromophores (in this case, the carbonyl group) and other substituents, making it a reliable tool for stereochemical assignment.

Table 1: Representative Theoretical ECD Data for a Stereoisomer of this compound

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Rotatory Strength (R) [10⁻⁴⁰ cgs] |

| 295 | 4.20 | 0.0015 | +5.8 |

| 240 | 5.17 | 0.0230 | -12.3 |

| 210 | 5.90 | 0.1500 | +25.1 |

Note: This table presents hypothetical data representative of what would be obtained from a TD-DFT calculation for one enantiomer. The signs of the rotatory strengths would be opposite for the corresponding enantiomer.

Computational methods, particularly DFT, are employed to perform a systematic conformational search and to calculate the relative energies of the resulting conformers. This allows for the construction of a potential energy surface, or energy landscape, which maps the stability of different conformations. For the diastereomers of this compound, the relative energies of their most stable conformers will differ, leading to distinct physical and spectroscopic properties.

Table 2: Illustrative Relative Energies of the Most Stable Conformers of this compound Stereoisomers Calculated at the B3LYP/6-31G(d) Level of Theory

| Stereoisomer | Relative Energy (kcal/mol) |

| (3R,4R) | 0.25 |

| (3S,4S) | 0.25 |

| (3R,4S) | 0.00 |

| (3S,4R) | 0.00 |

Note: This is a hypothetical data table illustrating that for diastereomers, the relative energies of the most stable conformers are different. The enantiomeric pairs ((3R,4R) and (3S,4S); (3R,4S) and (3S,4R)) will have identical energies.

Molecular Modeling and Simulation in Stereochemical Research

Molecular modeling and simulation techniques extend beyond static quantum chemical calculations to provide dynamic and predictive insights into the stereochemical aspects of chemical reactions involving this compound.

Computational models can be used to predict the stereochemical outcome of reactions, such as the reduction of the ketone functionality in a precursor to form this compound. These predictive algorithms often rely on calculating the transition state energies for the different diastereomeric pathways of a reaction. The stereoisomer formed preferentially will be the one that proceeds through the lowest energy transition state.

For instance, in the reduction of a prochiral ketone to form the alcohol, computational models can evaluate the approach of a hydride reagent from either the Re or Si face of the carbonyl group. By calculating the activation energies for both pathways, a prediction of the diastereomeric or enantiomeric excess can be made. These models can range from relatively simple molecular mechanics force fields to more accurate but computationally expensive quantum mechanics methods.

Computational methods provide a powerful means to validate stereochemical assignments made through experimental techniques like NMR spectroscopy. The process typically involves calculating the NMR chemical shifts and coupling constants for all possible stereoisomers of a molecule and comparing them to the experimental data.

For this compound, this would entail:

Performing a thorough conformational analysis for each of the four stereoisomers.

Calculating the NMR shielding tensors for each conformer using a reliable method such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT.

Averaging the calculated shielding tensors for each stereoisomer based on the Boltzmann populations of their conformers.

Converting the shielding tensors to chemical shifts and comparing the resulting theoretical spectra with the experimental ¹H and ¹³C NMR data.

A good correlation between the calculated and experimental NMR data for one particular stereoisomer provides strong evidence for its structural assignment. Statistical methods, such as the calculation of the mean absolute error (MAE) between the experimental and computed shifts, can be used for a more quantitative comparison.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Diastereomer of this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) for (3R,4S) | Calculated δ (ppm) for (3R,4R) |

| C1 | 212.1 | 211.8 | 213.5 |

| C2 | 75.3 | 75.1 | 72.8 |

| C3 | 52.6 | 52.4 | 55.1 |

| C4 | 28.9 | 28.7 | 29.3 |

| C5 | 11.2 | 11.0 | 11.5 |

| C6 (CH₃ on C3) | 15.4 | 15.2 | 18.9 |

Note: This table provides a simplified, illustrative example of how calculated NMR data can be used to distinguish between diastereomers. The diastereomer with the calculated shifts that more closely match the experimental values would be the correct assignment.

Despite a comprehensive search for scientific literature detailing the applications of "this compound" as a chiral building block, specific examples of its use in the synthesis of advanced intermediates, natural products, or detailed strategies for its chemical manipulation as required by the provided outline could not be located. The search results yielded general information about the compound's properties and extensive literature on related chemical concepts, but did not provide the specific research findings necessary to construct the requested article. Therefore, it is not possible to generate the detailed and scientifically specific content for each section and subsection as outlined in the user's instructions.

Future Directions and Emerging Research Avenues for 4 Hydroxy 3 Methylhexan 2 One

Development of Novel Asymmetric Catalytic Systems for 4-Hydroxy-3-methylhexan-2-one Synthesis

The precise control of stereochemistry during the synthesis of this compound is of paramount importance. The development of novel asymmetric catalytic systems is a key research frontier, aiming to provide efficient and highly enantioselective routes to specific stereoisomers of the target molecule.

Future research will likely focus on the design and application of new catalysts that can overcome the limitations of existing methods. This includes the exploration of both organocatalytic and metal-mediated transformations to achieve high yields and enantioselectivities in the synthesis of this compound.

Organocatalysis: Chiral primary amine catalysts and bifunctional thioureas have shown promise in the asymmetric synthesis of related α-hydroxyketones. nih.govnih.gov Future work could involve the development of novel organocatalysts, such as those derived from proline or quinidine, to catalyze the asymmetric aldol (B89426) reaction or other carbon-carbon bond-forming reactions that lead to this compound. nih.govnih.gov The advantages of organocatalysis, including lower toxicity and air/moisture stability, make it an attractive area for green chemistry approaches. nih.gov

Metal-Mediated Transformations: Chiral metal complexes, such as those based on palladium, rhodium, or copper, are also being investigated for the asymmetric synthesis of hydroxyketones. nih.govluc.edunajah.edu For instance, a chiral bimetallic palladium(II) complex has been used for the enantioselective oxidation of ketones to α-hydroxyketones. luc.edunajah.edu The development of novel chiral ligands, such as N,N'-dioxides, for use with various metal ions like terbium(III) could lead to highly efficient and stereoselective catalytic systems for the synthesis of this compound. rsc.org

| Catalyst Type | Potential Catalyst Class | Potential Reaction | Key Advantages |

|---|---|---|---|

| Organocatalyst | Proline Derivatives | Asymmetric Aldol Reaction | Low toxicity, stability, green chemistry |

| Organocatalyst | Bifunctional Thioureas | Asymmetric Michael Addition | High enantioselectivity |

| Metal-Mediated | Chiral Palladium(II) Complexes | Asymmetric Ketone Oxidation | High enantiomeric excess (ee's) |

| Metal-Mediated | Rhodium/Copper Complexes with Chiral Ligands | Asymmetric Conjugate Addition | High yields and enantioselectivity |

| Metal-Mediated | Chiral N,N'-Dioxide/Terbium(III) Complex | Asymmetric Cycloaddition | Excellent diastereo- and enantioselectivities |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Hydroxyketone Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net These computational tools can accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Reaction Prediction: AI models can forecast the products of chemical reactions by analyzing the reactants and conditions, saving time and resources on trial-and-error experimentation. researchgate.net

Optimization of Conditions: Machine learning algorithms can identify the optimal temperature, solvent, catalyst, and other parameters to maximize the yield and selectivity of a reaction. researchgate.nettechnologynetworks.com

Retrosynthetic Analysis: AI-driven tools can propose novel and efficient retrosynthetic pathways for this compound, potentially uncovering more economical and sustainable routes. pharmafeatures.com

| AI/ML Application | Specific Task in Hydroxyketone Synthesis | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Predicting the stereoselectivity of an asymmetric aldol reaction. | Reduced number of experiments, faster discovery of optimal catalysts. |

| Condition Optimization | Optimizing solvent and temperature for a metal-catalyzed oxidation. | Increased reaction yield and purity of this compound. |

| Retrosynthetic Planning | Designing a novel, shorter synthetic route to a specific stereoisomer. | More cost-effective and sustainable manufacturing processes. |

| Catalyst Discovery | Identifying new potential organocatalysts from a virtual library. | Accelerated development of more efficient catalytic systems. |

Advancements in In Situ Monitoring and Real-Time Stereochemical Analysis of this compound Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advancements in in situ monitoring techniques allow for the real-time analysis of reacting mixtures, providing valuable insights that are not available from traditional offline analysis.

Future research will likely involve the application of techniques such as:

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can be used to determine reaction kinetics and identify transient species.

Real-Time Stereochemical Analysis: The development of chiral sensors and the use of techniques like circular dichroism (CD) spectroscopy in combination with in situ monitoring could allow for the real-time determination of the enantiomeric excess of the product as the reaction progresses. This would provide immediate feedback for reaction optimization.

By combining in situ monitoring with kinetic modeling, researchers can gain a comprehensive understanding of the factors that control the stereochemical outcome of a reaction. This knowledge can then be used to rationally design more efficient and selective synthetic processes for this compound.

Q & A

Basic: What are the established synthetic routes for 4-Hydroxy-3-methylhexan-2-one, and how do reaction conditions (e.g., catalysts, temperature) influence stereochemical outcomes?

Methodological Answer:

The synthesis of this compound (CAS 112294-91-4, C₇H₁₄O₂) often involves stereoselective oxidation or reduction reactions. For example:

- Oxidative pathways : Selective oxidation of secondary alcohols using agents like pyridinium chlorochromate (PCC) under anhydrous conditions can yield ketones while preserving hydroxyl groups.

- Reductive methods : Catalytic hydrogenation of α,β-unsaturated ketones with chiral catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity in the final product .

Key factors affecting yield and stereochemistry include: - Temperature : Lower temperatures favor kinetic control, reducing side reactions like over-oxidation.

- Catalyst choice : Chiral auxiliaries or enzymes (e.g., ketoreductases) can enhance enantiomeric excess (ee) by >90% in asymmetric syntheses .

Data Table :

| Method | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | 92 | 85 | |

| Enzymatic reduction | Ketoreductase KRED | 95 | 78 |

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?

Methodological Answer:

- ¹H NMR : The compound exhibits distinct signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and methyl groups adjacent to the carbonyl (δ 2.1–2.4 ppm). Coupling constants between vicinal protons on the chiral centers (C3 and C4) help confirm stereochemistry .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the ketone group, while a broad O-H stretch (~3400 cm⁻¹) indicates the hydroxyl group.

- Mass Spectrometry (MS) : The molecular ion peak at m/z 130.18 (C₇H₁₄O₂) and fragment ions at m/z 85 (loss of –CH₂CH(CH₃)OH) are diagnostic .

Advanced: What strategies resolve stereoisomers of this compound, and how is enantiomeric purity validated?

Methodological Answer:

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases separates enantiomers. Retention times correlate with configuration (e.g., (3R,4S) elutes before (3S,4R)) .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of NMR signals, enabling ee determination without derivatization.

- Polarimetry : Specific rotation ([α]D) comparisons against literature values (e.g., (3R,4S) = +15.2°) confirm enantiomeric identity .

Advanced: How do conflicting metabolic pathway data (e.g., in vitro vs. in vivo) for this compound arise, and how are they reconciled?

Methodological Answer:

Discrepancies often stem from:

- Enzyme specificity : In vitro assays may use purified enzymes (e.g., cytochrome P450 isoforms), while in vivo studies involve competing metabolic pathways (e.g., glucuronidation).

- Compartmentalization : Tissue-specific expression of oxidoreductases alters metabolite profiles.

Resolution Strategies : - Isotopic labeling : Track ¹³C-labeled compound in rodent models to map dominant pathways.

- Knockout models : Use CYP450-deficient strains to isolate specific enzymatic contributions .

Advanced: What experimental designs address contradictions in enantioselective synthesis yields reported for this compound?

Methodological Answer:

Contradictions may arise from:

- Impurity in starting materials : Use HPLC-grade reagents and validate purity via GC-MS.

- Catalyst deactivation : Monitor catalyst turnover number (TON) under inert atmospheres.

Optimization Framework :

Design of Experiments (DoE) : Vary temperature, pressure, and catalyst loading to identify optimal conditions.

In situ FTIR : Track reaction progress in real-time to minimize side-product formation.

Cross-validation : Compare results across labs using standardized protocols (e.g., USP guidelines) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict transition states and activation energies for oxidation/reduction pathways.

- MD Simulations : Molecular dynamics in solvent environments (e.g., water vs. DMSO) reveal solvent effects on reaction kinetics.

- QSPR Models : Quantitative Structure-Property Relationships correlate substituent effects (e.g., methyl vs. ethyl groups) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.